molecular formula C10H7ClFNO B12865274 2-Chloro-6-fluoro-3-methoxyquinoline

2-Chloro-6-fluoro-3-methoxyquinoline

Cat. No.: B12865274
M. Wt: 211.62 g/mol
InChI Key: WRXLNLRGKKADJT-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methoxyquinoline is a halogenated quinoline derivative featuring chloro, fluoro, and methoxy substituents at positions 2, 6, and 3, respectively. Quinoline scaffolds are widely studied due to their versatility in medicinal chemistry, materials science, and agrochemical applications.

Properties

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

2-chloro-6-fluoro-3-methoxyquinoline

InChI

InChI=1S/C10H7ClFNO/c1-14-9-5-6-4-7(12)2-3-8(6)13-10(9)11/h2-5H,1H3

InChI Key

WRXLNLRGKKADJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C=CC(=CC2=C1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-methoxyquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of aniline derivatives with methyl 2-fluoro-3-methoxyacrylate followed by cyclization in the presence of strong acids can yield the desired quinoline derivative . Another approach involves the nucleophilic substitution of halogen atoms on a quinoline precursor, followed by functional group modifications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, cyclization, and purification through recrystallization or chromatography. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts and appropriate ligands in the presence of base and solvent.

Major Products

    Nucleophilic Substitution: Substituted quinolines with various functional groups.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Cross-Coupling: Biaryl or heteroaryl derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with DNA and RNA, affecting transcription and replication processes . The presence of fluorine and chlorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-6-fluoro-3-methoxyquinoline with structurally related quinoline derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications References
This compound C₁₀H₆ClFNO 213.61 (calc.) Cl (2), F (6), OCH₃ (3) Hypothesized balance of electronic effects; potential pharmaceutical intermediate -
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline C₁₁H₇ClF₃NO 261.63 Cl (4), OCH₃ (6), CF₃ (2) High lipophilicity; versatile in chemical/biological contexts
2-Chloro-6-methoxyquinoline-3-carbaldehyde C₁₁H₈ClNO₂ 237.64 Cl (2), OCH₃ (6), CHO (3) Aldehyde enables functionalization; precursor for heterocyclic synthesis
2-Amino-6-fluoro-3-methylquinoline hydrochloride C₁₀H₁₀ClFN₂ 212.65 NH₂ (2), F (6), CH₃ (3) Enhanced bioactivity; potential pharmacophore in drug design
2-Chloro-3-ethyl-6-methoxyquinoline C₁₂H₁₂ClNO 221.68 Cl (2), C₂H₅ (3), OCH₃ (6) Ethyl group may improve metabolic stability; safety data available
6-Methoxyquinoline C₁₀H₉NO 159.18 OCH₃ (6) Baseline structure; used in fluorescence studies

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